LIMK-IN-1

Description

Propriétés

IUPAC Name |

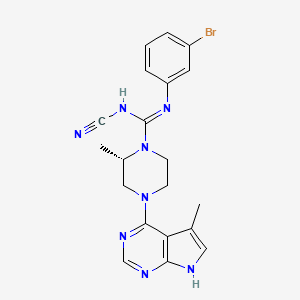

(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSECQYDNQYAZMQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: LIMK-IN-1 Mechanism of Action on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LIMK-IN-1 is a potent and highly selective inhibitor of LIM domain kinases (LIMK1 and LIMK2), critical regulators of actin cytoskeleton dynamics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on cofilin phosphorylation, actin stress fiber formation, and cell migration. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the LIMK signaling pathway.

Introduction to the LIMK Signaling Pathway and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a fundamental role in various cellular processes, including cell motility, morphogenesis, and cytokinesis. The constant remodeling of the actin cytoskeleton is tightly regulated by a plethora of actin-binding proteins. Among these, the ADF/cofilin family of proteins are key players, promoting the depolymerization of actin filaments.

The activity of cofilin is negatively regulated by phosphorylation at Serine 3, a reaction catalyzed by LIM domain kinases (LIMK).[1] The LIMK family consists of two highly homologous members, LIMK1 and LIMK2.[2] Upstream signaling pathways, primarily initiated by Rho family GTPases such as RhoA, Rac, and Cdc42, activate LIMKs through intermediary kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[2][3] Upon activation, LIMK phosphorylates cofilin, leading to its inactivation and subsequent stabilization of actin filaments. This stabilization results in the formation of actin stress fibers and focal adhesions, impacting cell adhesion and migration.[1][2]

Dysregulation of the LIMK/cofilin signaling axis has been implicated in various pathological conditions, including cancer metastasis and neurological disorders, making LIMK an attractive therapeutic target.

This compound: A Potent and Selective LIMK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against both LIMK1 and LIMK2.

Biochemical Potency

Quantitative biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound.

| Kinase | IC50 (nM) |

| LIMK1 | 0.5[4] |

| LIMK2 | 0.9[4] |

Table 1: In vitro inhibitory potency of this compound against LIMK1 and LIMK2.

Mechanism of Action: Inhibition of Cofilin Phosphorylation

The primary mechanism of action of this compound is the direct inhibition of LIMK catalytic activity, which in turn prevents the phosphorylation of its key substrate, cofilin.

Reduction of Phospho-Cofilin Levels

Signaling Pathway Diagram

References

- 1. A quantitative proteomic analysis of cofilin phosphorylation in myeloid cells and its modulation using the LIM kinase inhibitor Pyr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: LIMK-IN-1 Mechanism of Action on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LIMK-IN-1 is a potent and highly selective inhibitor of LIM domain kinases (LIMK1 and LIMK2), critical regulators of actin cytoskeleton dynamics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on cofilin phosphorylation, actin stress fiber formation, and cell migration. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the LIMK signaling pathway.

Introduction to the LIMK Signaling Pathway and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a fundamental role in various cellular processes, including cell motility, morphogenesis, and cytokinesis. The constant remodeling of the actin cytoskeleton is tightly regulated by a plethora of actin-binding proteins. Among these, the ADF/cofilin family of proteins are key players, promoting the depolymerization of actin filaments.

The activity of cofilin is negatively regulated by phosphorylation at Serine 3, a reaction catalyzed by LIM domain kinases (LIMK).[1] The LIMK family consists of two highly homologous members, LIMK1 and LIMK2.[2] Upstream signaling pathways, primarily initiated by Rho family GTPases such as RhoA, Rac, and Cdc42, activate LIMKs through intermediary kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[2][3] Upon activation, LIMK phosphorylates cofilin, leading to its inactivation and subsequent stabilization of actin filaments. This stabilization results in the formation of actin stress fibers and focal adhesions, impacting cell adhesion and migration.[1][2]

Dysregulation of the LIMK/cofilin signaling axis has been implicated in various pathological conditions, including cancer metastasis and neurological disorders, making LIMK an attractive therapeutic target.

This compound: A Potent and Selective LIMK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against both LIMK1 and LIMK2.

Biochemical Potency

Quantitative biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound.

| Kinase | IC50 (nM) |

| LIMK1 | 0.5[4] |

| LIMK2 | 0.9[4] |

Table 1: In vitro inhibitory potency of this compound against LIMK1 and LIMK2.

Mechanism of Action: Inhibition of Cofilin Phosphorylation

The primary mechanism of action of this compound is the direct inhibition of LIMK catalytic activity, which in turn prevents the phosphorylation of its key substrate, cofilin.

Reduction of Phospho-Cofilin Levels

Signaling Pathway Diagram

References

- 1. A quantitative proteomic analysis of cofilin phosphorylation in myeloid cells and its modulation using the LIM kinase inhibitor Pyr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

LIMK-IN-1: A Potent and Selective Dual Inhibitor of LIMK1 and LIMK2 for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LIM kinases 1 and 2 (LIMK1 and LIMK2) are pivotal regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. Dysregulation of LIMK signaling is implicated in a variety of pathological processes, including cancer cell invasion and metastasis, neurodevelopmental disorders, and glaucoma. LIMK-IN-1 has emerged as a highly potent and selective small molecule inhibitor of both LIMK1 and LIMK2, making it an invaluable tool for dissecting the roles of these kinases in health and disease and a promising starting point for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of the key signaling pathways it modulates.

Introduction to LIMK1 and LIMK2

LIMK1 and LIMK2 are serine/threonine kinases that share a high degree of structural homology, particularly within their kinase domains.[1] They are key downstream effectors of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[2] The canonical pathway involves the activation of Rho-associated kinase (ROCK) or p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[2][3] Once activated, LIMKs phosphorylate cofilin at the Serine-3 position, inhibiting its ability to sever and depolymerize F-actin.[4][5] This leads to the stabilization of actin filaments and profound effects on cell morphology, motility, and division.[6]

This compound: A Profile of a Selective Inhibitor

This compound is a potent inhibitor of both LIMK1 and LIMK2, exhibiting low nanomolar efficacy. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of LIMKs, thereby preventing the phosphorylation of cofilin.

Biochemical Activity and Selectivity

The inhibitory activity of this compound against LIMK1 and LIMK2 has been quantified through various in vitro kinase assays.

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 0.5 | Biochemical Kinase Assay | [7] |

| LIMK2 | 0.9 | Biochemical Kinase Assay | [7] |

A critical aspect of any kinase inhibitor is its selectivity. While comprehensive selectivity profiling data for this compound against a broad panel of kinases is not extensively published in the readily available literature, its high potency against both LIMK isoforms suggests a degree of specificity. For comparison, other LIMK inhibitors have been profiled against large kinase panels to ascertain their selectivity. For instance, the allosteric inhibitor TH-257 showed excellent selectivity when screened against 468 kinases.[3] Researchers using this compound are encouraged to perform their own selectivity profiling to fully characterize its activity in their specific experimental context.

Signaling Pathways Modulated by this compound

By inhibiting LIMK1 and LIMK2, this compound directly impacts the Rho GTPase signaling pathway, a central regulator of cytoskeletal dynamics. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (Luciferase-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Recombinant human LIMK1 or LIMK2 enzyme

-

Recombinant human cofilin substrate

-

This compound

-

Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a white assay plate, add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the LIMK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.

-

Prepare a solution of cofilin and ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding the cofilin/ATP solution to each well.

-

Incubate the reaction for 1 hour at room temperature.

-

Add an equal volume of Kinase-Glo® reagent to each well.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Cellular Assay: Western Blot for Phospho-Cofilin

This assay determines the ability of this compound to inhibit cofilin phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells, which have high endogenous LIMK activity)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total cofilin and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-cofilin.

In Vivo Studies: Tumor Xenograft Model

While specific in vivo studies for this compound are not widely reported, a general experimental design for evaluating its anti-tumor efficacy can be proposed based on studies with other LIMK inhibitors.[8]

Experimental Design:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Tumors can also be processed for immunohistochemical analysis of phospho-cofilin levels.

Workflow Diagram:

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of LIMK1 and LIMK2 in cellular processes and disease pathogenesis. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of LIMK biology and the development of novel therapeutic strategies.

References

- 1. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lim kinase - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LIM kinases are required for invasive path generation by tumor and tumor-associated stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

LIMK-IN-1: A Potent and Selective Dual Inhibitor of LIMK1 and LIMK2 for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LIM kinases 1 and 2 (LIMK1 and LIMK2) are pivotal regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. Dysregulation of LIMK signaling is implicated in a variety of pathological processes, including cancer cell invasion and metastasis, neurodevelopmental disorders, and glaucoma. LIMK-IN-1 has emerged as a highly potent and selective small molecule inhibitor of both LIMK1 and LIMK2, making it an invaluable tool for dissecting the roles of these kinases in health and disease and a promising starting point for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of the key signaling pathways it modulates.

Introduction to LIMK1 and LIMK2

LIMK1 and LIMK2 are serine/threonine kinases that share a high degree of structural homology, particularly within their kinase domains.[1] They are key downstream effectors of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[2] The canonical pathway involves the activation of Rho-associated kinase (ROCK) or p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[2][3] Once activated, LIMKs phosphorylate cofilin at the Serine-3 position, inhibiting its ability to sever and depolymerize F-actin.[4][5] This leads to the stabilization of actin filaments and profound effects on cell morphology, motility, and division.[6]

This compound: A Profile of a Selective Inhibitor

This compound is a potent inhibitor of both LIMK1 and LIMK2, exhibiting low nanomolar efficacy. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of LIMKs, thereby preventing the phosphorylation of cofilin.

Biochemical Activity and Selectivity

The inhibitory activity of this compound against LIMK1 and LIMK2 has been quantified through various in vitro kinase assays.

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 0.5 | Biochemical Kinase Assay | [7] |

| LIMK2 | 0.9 | Biochemical Kinase Assay | [7] |

A critical aspect of any kinase inhibitor is its selectivity. While comprehensive selectivity profiling data for this compound against a broad panel of kinases is not extensively published in the readily available literature, its high potency against both LIMK isoforms suggests a degree of specificity. For comparison, other LIMK inhibitors have been profiled against large kinase panels to ascertain their selectivity. For instance, the allosteric inhibitor TH-257 showed excellent selectivity when screened against 468 kinases.[3] Researchers using this compound are encouraged to perform their own selectivity profiling to fully characterize its activity in their specific experimental context.

Signaling Pathways Modulated by this compound

By inhibiting LIMK1 and LIMK2, this compound directly impacts the Rho GTPase signaling pathway, a central regulator of cytoskeletal dynamics. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (Luciferase-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Recombinant human LIMK1 or LIMK2 enzyme

-

Recombinant human cofilin substrate

-

This compound

-

Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a white assay plate, add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the LIMK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.

-

Prepare a solution of cofilin and ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding the cofilin/ATP solution to each well.

-

Incubate the reaction for 1 hour at room temperature.

-

Add an equal volume of Kinase-Glo® reagent to each well.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Cellular Assay: Western Blot for Phospho-Cofilin

This assay determines the ability of this compound to inhibit cofilin phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells, which have high endogenous LIMK activity)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total cofilin and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-cofilin.

In Vivo Studies: Tumor Xenograft Model

While specific in vivo studies for this compound are not widely reported, a general experimental design for evaluating its anti-tumor efficacy can be proposed based on studies with other LIMK inhibitors.[8]

Experimental Design:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Tumors can also be processed for immunohistochemical analysis of phospho-cofilin levels.

Workflow Diagram:

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of LIMK1 and LIMK2 in cellular processes and disease pathogenesis. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of LIMK biology and the development of novel therapeutic strategies.

References

- 1. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lim kinase - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LIM kinases are required for invasive path generation by tumor and tumor-associated stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LIMK-IN-1: A Potent Dual Inhibitor of LIM Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2][3][4] They are key downstream effectors of the Rho family of small GTPases and exert their primary function through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[5][6] This inactivation leads to the stabilization of actin filaments, a process crucial for various cellular functions, including cell motility, division, and morphogenesis.[2][4] Dysregulation of LIMK activity has been implicated in a range of pathologies, including cancer, neurological disorders, and glaucoma, making them attractive therapeutic targets.[4][6][7] LIMK-IN-1 has emerged as a potent, non-covalent, dual inhibitor of both LIMK1 and LIMK2, showing promise in preclinical studies, particularly in the context of ocular hypertension and glaucoma.[1] This technical guide provides a comprehensive overview of the discovery, development, biochemical characterization, and cellular activity of this compound.

Discovery and Medicinal Chemistry

The development of this compound (also referred to as Compound 14 in some literature) arose from medicinal chemistry efforts aimed at identifying potent and selective inhibitors of LIM kinases. The core strategy involved the design of small molecules capable of fitting into the ATP-binding pocket of the LIMK enzymes. Through iterative cycles of synthesis and structure-activity relationship (SAR) studies, researchers optimized the scaffold to achieve high affinity for both LIMK1 and LIMK2.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against both LIMK isoforms in biochemical assays. Its cellular activity is marked by the inhibition of cofilin phosphorylation, a direct downstream target of LIMK.

Table 1: In Vitro Potency of this compound and Other Select LIMK Inhibitors

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes |

| This compound | 0.5 [1] | 0.9 [1] | Potent dual inhibitor. |

| BMS-3 | 5 | 6 | Potent dual inhibitor.[7] |

| BMS-5 (LIMKi 3) | 7 | 8 | Highly potent dual inhibitor.[8] |

| LX7101 | 24 | 1.6 | Potent inhibitor with some selectivity for LIMK2. Also inhibits ROCK2.[1][7] |

| TH-257 | 84 | 39 | Allosteric inhibitor.[1][7] |

| T56-LIMKi | - | Selectively inhibits LIMK2 | Activity observed in the micromolar range in some cell lines.[1][8] |

| R-10015 | 38 | - | Selective for LIMK1.[1][7] |

| Damnacanthal | 800 | 1500 | Natural product with moderate LIMK inhibition.[7] |

| Pyr1 | 50 | 75 | Selective inhibitor of LIMK1.[8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LIMK signaling pathway and a general workflow for evaluating LIMK inhibitors.

Caption: The LIMK signaling cascade, illustrating upstream activators and the inhibitory effect of this compound.

Caption: A typical experimental workflow for the characterization of a novel LIMK inhibitor like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the characterization of LIMK inhibitors.

Radiometric Kinase Assay (HotSpot™)

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]-ATP into a substrate by the kinase.

Materials:

-

Human LIMK1 enzyme

-

Cofilin 1 substrate (e.g., 3 µM)

-

[γ-³³P]-ATP (10 µM)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the LIMK1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the cofilin 1 substrate and [γ-³³P]-ATP.[9]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to its target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]

Materials:

-

HEK293 cells

-

NanoLuc®-LIMK1 fusion vector

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-10

-

NanoBRET™ Nano-Glo® Substrate

-

This compound or other test compounds

-

White, opaque 96- or 384-well plates

-

Luminometer with BRET-compatible filters

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-LIMK1 fusion vector.[10]

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.[11]

-

Seed the cells into the wells of the assay plate.[10]

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the NanoBRET™ Tracer K-10.[10]

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator.[10][11]

-

Add the NanoBRET™ Nano-Glo® Substrate to each well.[11]

-

Measure the BRET signal on a luminometer capable of reading donor (e.g., ~460 nm) and acceptor (e.g., ~610 nm) wavelengths.[11]

-

Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 value from the dose-response curve.[10][11]

Western Blot for Phospho-Cofilin

This method is used to assess the effect of LIMK inhibitors on the phosphorylation of cofilin in cells.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[12][13]

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[14]

-

Strip the membrane and re-probe with an antibody against total cofilin to normalize for protein loading.[12][13]

-

Quantify the band intensities to determine the relative levels of phospho-cofilin.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of LIM kinases and a promising lead compound for the development of therapeutics for diseases associated with LIMK dysregulation. Its high potency and dual inhibitory activity against both LIMK1 and LIMK2 make it a powerful tool for dissecting the intricacies of actin dynamics in health and disease. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other novel LIMK inhibitors. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in advancing its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lim kinase - Wikipedia [en.wikipedia.org]

- 7. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A quantitative proteomic analysis of cofilin phosphorylation in myeloid cells and its modulation using the LIM kinase inhibitor Pyr1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LIMK-IN-1: A Potent Dual Inhibitor of LIM Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2][3][4] They are key downstream effectors of the Rho family of small GTPases and exert their primary function through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[5][6] This inactivation leads to the stabilization of actin filaments, a process crucial for various cellular functions, including cell motility, division, and morphogenesis.[2][4] Dysregulation of LIMK activity has been implicated in a range of pathologies, including cancer, neurological disorders, and glaucoma, making them attractive therapeutic targets.[4][6][7] LIMK-IN-1 has emerged as a potent, non-covalent, dual inhibitor of both LIMK1 and LIMK2, showing promise in preclinical studies, particularly in the context of ocular hypertension and glaucoma.[1] This technical guide provides a comprehensive overview of the discovery, development, biochemical characterization, and cellular activity of this compound.

Discovery and Medicinal Chemistry

The development of this compound (also referred to as Compound 14 in some literature) arose from medicinal chemistry efforts aimed at identifying potent and selective inhibitors of LIM kinases. The core strategy involved the design of small molecules capable of fitting into the ATP-binding pocket of the LIMK enzymes. Through iterative cycles of synthesis and structure-activity relationship (SAR) studies, researchers optimized the scaffold to achieve high affinity for both LIMK1 and LIMK2.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against both LIMK isoforms in biochemical assays. Its cellular activity is marked by the inhibition of cofilin phosphorylation, a direct downstream target of LIMK.

Table 1: In Vitro Potency of this compound and Other Select LIMK Inhibitors

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes |

| This compound | 0.5 [1] | 0.9 [1] | Potent dual inhibitor. |

| BMS-3 | 5 | 6 | Potent dual inhibitor.[7] |

| BMS-5 (LIMKi 3) | 7 | 8 | Highly potent dual inhibitor.[8] |

| LX7101 | 24 | 1.6 | Potent inhibitor with some selectivity for LIMK2. Also inhibits ROCK2.[1][7] |

| TH-257 | 84 | 39 | Allosteric inhibitor.[1][7] |

| T56-LIMKi | - | Selectively inhibits LIMK2 | Activity observed in the micromolar range in some cell lines.[1][8] |

| R-10015 | 38 | - | Selective for LIMK1.[1][7] |

| Damnacanthal | 800 | 1500 | Natural product with moderate LIMK inhibition.[7] |

| Pyr1 | 50 | 75 | Selective inhibitor of LIMK1.[8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LIMK signaling pathway and a general workflow for evaluating LIMK inhibitors.

Caption: The LIMK signaling cascade, illustrating upstream activators and the inhibitory effect of this compound.

Caption: A typical experimental workflow for the characterization of a novel LIMK inhibitor like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the characterization of LIMK inhibitors.

Radiometric Kinase Assay (HotSpot™)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate by the kinase.

Materials:

-

Human LIMK1 enzyme

-

Cofilin 1 substrate (e.g., 3 µM)

-

[γ-³³P]-ATP (10 µM)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the LIMK1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the cofilin 1 substrate and [γ-³³P]-ATP.[9]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to its target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]

Materials:

-

HEK293 cells

-

NanoLuc®-LIMK1 fusion vector

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-10

-

NanoBRET™ Nano-Glo® Substrate

-

This compound or other test compounds

-

White, opaque 96- or 384-well plates

-

Luminometer with BRET-compatible filters

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-LIMK1 fusion vector.[10]

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.[11]

-

Seed the cells into the wells of the assay plate.[10]

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the NanoBRET™ Tracer K-10.[10]

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator.[10][11]

-

Add the NanoBRET™ Nano-Glo® Substrate to each well.[11]

-

Measure the BRET signal on a luminometer capable of reading donor (e.g., ~460 nm) and acceptor (e.g., ~610 nm) wavelengths.[11]

-

Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 value from the dose-response curve.[10][11]

Western Blot for Phospho-Cofilin

This method is used to assess the effect of LIMK inhibitors on the phosphorylation of cofilin in cells.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[12][13]

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[14]

-

Strip the membrane and re-probe with an antibody against total cofilin to normalize for protein loading.[12][13]

-

Quantify the band intensities to determine the relative levels of phospho-cofilin.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of LIM kinases and a promising lead compound for the development of therapeutics for diseases associated with LIMK dysregulation. Its high potency and dual inhibitory activity against both LIMK1 and LIMK2 make it a powerful tool for dissecting the intricacies of actin dynamics in health and disease. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other novel LIMK inhibitors. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in advancing its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lim kinase - Wikipedia [en.wikipedia.org]

- 7. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A quantitative proteomic analysis of cofilin phosphorylation in myeloid cells and its modulation using the LIM kinase inhibitor Pyr1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LIMK-IN-1 on Cell Motility and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of LIMK-IN-1, a potent inhibitor of LIM Kinases (LIMK), in modulating cell motility and invasion. By targeting the core of cellular migratory machinery, this compound presents a significant area of interest for therapeutic development, particularly in oncology. This document outlines the underlying signaling pathways, presents available quantitative data on the inhibitor's efficacy, and provides detailed experimental protocols for assessing its impact.

The Core Mechanism: The ROCK-LIMK-Cofilin Signaling Pathway

Cell migration and invasion are fundamental processes orchestrated by the dynamic remodeling of the actin cytoskeleton. A pivotal regulatory axis in this process is the Rho-associated coiled-coil containing protein kinase (ROCK)-LIMK-cofilin signaling pathway. LIMK1 and LIMK2, the primary targets of this compound, are serine/threonine kinases that act as a crucial node in this cascade.

Upstream signals, such as those from Rho GTPases, activate ROCK, which in turn phosphorylates and activates LIMK.[1] Activated LIMK then phosphorylates cofilin, an actin-depolymerizing factor, at its Serine-3 residue.[2] This phosphorylation event inactivates cofilin, preventing it from severing actin filaments. The net result is an accumulation of stabilized F-actin, leading to the formation of stress fibers and focal adhesions, which are essential for cell contraction and motility.

This compound exerts its effect by directly inhibiting the kinase activity of both LIMK1 and LIMK2. This inhibition prevents the phosphorylation and subsequent inactivation of cofilin. As a result, cofilin remains in its active, non-phosphorylated state, promoting the depolymerization of actin filaments. This disruption of actin dynamics ultimately leads to a reduction in the cellular machinery required for movement, thereby impairing cell motility and invasion.

Quantitative Analysis of this compound's Impact

While direct quantitative data for a compound explicitly named "this compound" on cell motility and invasion is limited in publicly available literature, studies on highly potent and selective LIMK inhibitors provide valuable insights into its expected efficacy. One such study utilized a novel small molecule LIMK inhibitor, referred to as "LIMKi," which potently inhibits both LIMK1 and LIMK2.[2]

| Assay Type | Cell Line | Inhibitor | Concentration | Effect | Reference |

| 3D Matrigel Invasion | MDA-MB-231 | LIMKi | 3 µM | >50% inhibition of invasion | [2] |

This dose-dependent inhibition of invasion in a 3D matrix highlights the critical role of LIMK activity in cancer cell invasion and suggests that this compound would have a similar potent effect.[2] The study also noted that this inhibition of 3D invasion occurred without affecting 2D cell motility, suggesting that LIMK's role is more critical in the complex process of invading through an extracellular matrix.

Key Experimental Protocols

To assess the impact of this compound on cell motility and invasion, several standard in vitro assays can be employed. The following are detailed methodologies for three key experiments.

Wound Healing (Scratch) Assay

This assay measures collective cell migration in a two-dimensional space.

Protocol:

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

-

Wound Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.

-

Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Inhibitor Treatment: Add fresh culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Immediately capture images of the wound at time 0 using a phase-contrast microscope. Place the plate in an incubator at 37°C and 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control group is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the change in area over time.

Transwell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic migration of cells through a porous membrane.

Protocol:

-

Chamber Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or a vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory capacity (typically 6-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Coating Inserts: Thaw Matrigel on ice and coat the upper surface of the Transwell inserts with a thin layer of Matrigel. Allow it to solidify at 37°C.

-

Chamber Setup: Place the Matrigel-coated inserts into a 24-well plate containing a chemoattractant in the lower chamber.

-

Cell Preparation and Seeding: Prepare and seed the cells in serum-free medium with this compound or vehicle into the upper chamber, as described for the Transwell migration assay.

-

Incubation: Incubate for a longer period than the migration assay (typically 24-72 hours) to allow for matrix degradation and invasion.

-

Removal of Non-invaded Cells: Remove the Matrigel and non-invaded cells from the upper surface of the membrane.

-

Fixation, Staining, and Quantification: Proceed with fixation, staining, and quantification of the invaded cells on the lower surface of the membrane, as in the Transwell migration assay.

Conclusion

This compound, as a potent inhibitor of the LIMK family of kinases, holds significant promise as a tool to dissect the mechanisms of cell motility and invasion, and as a potential therapeutic agent. By disrupting the ROCK-LIMK-cofilin signaling pathway, this compound effectively modulates actin dynamics, leading to a reduction in the cellular capacity for migration and invasion. The provided experimental protocols offer a robust framework for the quantitative assessment of these effects. Further research to generate comprehensive quantitative data on the dose-dependent effects of this compound across various cancer cell lines will be crucial for its continued development and validation as a therapeutic candidate.

References

The Impact of LIMK-IN-1 on Cell Motility and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of LIMK-IN-1, a potent inhibitor of LIM Kinases (LIMK), in modulating cell motility and invasion. By targeting the core of cellular migratory machinery, this compound presents a significant area of interest for therapeutic development, particularly in oncology. This document outlines the underlying signaling pathways, presents available quantitative data on the inhibitor's efficacy, and provides detailed experimental protocols for assessing its impact.

The Core Mechanism: The ROCK-LIMK-Cofilin Signaling Pathway

Cell migration and invasion are fundamental processes orchestrated by the dynamic remodeling of the actin cytoskeleton. A pivotal regulatory axis in this process is the Rho-associated coiled-coil containing protein kinase (ROCK)-LIMK-cofilin signaling pathway. LIMK1 and LIMK2, the primary targets of this compound, are serine/threonine kinases that act as a crucial node in this cascade.

Upstream signals, such as those from Rho GTPases, activate ROCK, which in turn phosphorylates and activates LIMK.[1] Activated LIMK then phosphorylates cofilin, an actin-depolymerizing factor, at its Serine-3 residue.[2] This phosphorylation event inactivates cofilin, preventing it from severing actin filaments. The net result is an accumulation of stabilized F-actin, leading to the formation of stress fibers and focal adhesions, which are essential for cell contraction and motility.

This compound exerts its effect by directly inhibiting the kinase activity of both LIMK1 and LIMK2. This inhibition prevents the phosphorylation and subsequent inactivation of cofilin. As a result, cofilin remains in its active, non-phosphorylated state, promoting the depolymerization of actin filaments. This disruption of actin dynamics ultimately leads to a reduction in the cellular machinery required for movement, thereby impairing cell motility and invasion.

Quantitative Analysis of this compound's Impact

While direct quantitative data for a compound explicitly named "this compound" on cell motility and invasion is limited in publicly available literature, studies on highly potent and selective LIMK inhibitors provide valuable insights into its expected efficacy. One such study utilized a novel small molecule LIMK inhibitor, referred to as "LIMKi," which potently inhibits both LIMK1 and LIMK2.[2]

| Assay Type | Cell Line | Inhibitor | Concentration | Effect | Reference |

| 3D Matrigel Invasion | MDA-MB-231 | LIMKi | 3 µM | >50% inhibition of invasion | [2] |

This dose-dependent inhibition of invasion in a 3D matrix highlights the critical role of LIMK activity in cancer cell invasion and suggests that this compound would have a similar potent effect.[2] The study also noted that this inhibition of 3D invasion occurred without affecting 2D cell motility, suggesting that LIMK's role is more critical in the complex process of invading through an extracellular matrix.

Key Experimental Protocols

To assess the impact of this compound on cell motility and invasion, several standard in vitro assays can be employed. The following are detailed methodologies for three key experiments.

Wound Healing (Scratch) Assay

This assay measures collective cell migration in a two-dimensional space.

Protocol:

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

-

Wound Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.

-

Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Inhibitor Treatment: Add fresh culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Immediately capture images of the wound at time 0 using a phase-contrast microscope. Place the plate in an incubator at 37°C and 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control group is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the change in area over time.

Transwell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic migration of cells through a porous membrane.

Protocol:

-

Chamber Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or a vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory capacity (typically 6-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Coating Inserts: Thaw Matrigel on ice and coat the upper surface of the Transwell inserts with a thin layer of Matrigel. Allow it to solidify at 37°C.

-

Chamber Setup: Place the Matrigel-coated inserts into a 24-well plate containing a chemoattractant in the lower chamber.

-

Cell Preparation and Seeding: Prepare and seed the cells in serum-free medium with this compound or vehicle into the upper chamber, as described for the Transwell migration assay.

-

Incubation: Incubate for a longer period than the migration assay (typically 24-72 hours) to allow for matrix degradation and invasion.

-

Removal of Non-invaded Cells: Remove the Matrigel and non-invaded cells from the upper surface of the membrane.

-

Fixation, Staining, and Quantification: Proceed with fixation, staining, and quantification of the invaded cells on the lower surface of the membrane, as in the Transwell migration assay.

Conclusion

This compound, as a potent inhibitor of the LIMK family of kinases, holds significant promise as a tool to dissect the mechanisms of cell motility and invasion, and as a potential therapeutic agent. By disrupting the ROCK-LIMK-cofilin signaling pathway, this compound effectively modulates actin dynamics, leading to a reduction in the cellular capacity for migration and invasion. The provided experimental protocols offer a robust framework for the quantitative assessment of these effects. Further research to generate comprehensive quantitative data on the dose-dependent effects of this compound across various cancer cell lines will be crucial for its continued development and validation as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols: Utilizing LIMK-IN-1 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

LIM domain kinases (LIMKs) are serine/threonine and tyrosine kinases that are central regulators of actin cytoskeleton dynamics.[1][2] The family consists of two highly homologous isoforms, LIMK1 and LIMK2, which play crucial roles in various cellular processes including cell motility, migration, proliferation, and cell cycle progression.[1][3][4] LIMKs are downstream effectors of Rho family GTPase signaling pathways.[3][5][6] Their primary known substrates are the ADF/cofilin family of proteins, which are potent actin-depolymerizing factors.[3][7] Upon activation, LIMKs phosphorylate cofilin at a conserved serine-3 residue, which inactivates its actin-severing activity.[1][3] This leads to the stabilization and accumulation of filamentous actin (F-actin), thereby promoting changes in cell shape and motility.[3][7]

Dysregulation of LIMK activity is implicated in numerous pathologies, including cancer metastasis and neurological disorders, making LIMKs attractive therapeutic targets.[3][7] LIMK-IN-1 is a potent, ATP-competitive, small-molecule inhibitor of both LIMK1 and LIMK2.[8] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe the function of LIM kinases and assess the inhibitor's effects on downstream signaling and cellular phenotypes.

LIMK Signaling Pathway

The canonical LIMK signaling pathway integrates signals from various upstream stimuli to regulate the actin cytoskeleton. Rho family small GTPases, such as Rho, Rac, and Cdc42, are key activators.[3][5] Activated Rac/Cdc42 binds to and activates p21-activated kinases (PAKs), which in turn phosphorylate and activate LIMK1.[3][9] Concurrently, RhoA activates Rho-associated coiled-coil containing protein kinases (ROCKs), which phosphorylate and activate LIMK2.[3][5] Activated LIMK1 and LIMK2 then phosphorylate cofilin, leading to its inactivation and the subsequent stabilization of F-actin.[3][7]

Caption: The LIMK signaling pathway, illustrating upstream activation and downstream effects on cofilin and actin.

Quantitative Data for LIMK Inhibitors

The following table summarizes the in vitro potencies of this compound and other commonly used LIMK inhibitors. This data is essential for selecting appropriate inhibitor concentrations for cell-based experiments.

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes | Reference |

| This compound | 0.5 | 0.9 | Potent dual inhibitor. | [8] |

| BMS-3 | 5 | 6 | Potent dual inhibitor. | [10] |

| BMS-5 (LIMKi 3) | 7 | 8 | Potent dual inhibitor. | [10][11] |

| TH-257 | 84 | 39 | Potent and selective allosteric inhibitor. | [8] |

| T56-LIMKi | - | 35,200 (cell growth IC50) | Selective for LIMK2. | [8][11] |

| CRT0105950 | 0.3 | 1 | Potent dual inhibitor. | [8] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a cell-based assay using this compound.

Caption: A generalized workflow for cell-based experiments involving this compound.

Materials and Reagents

-

This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.

-

Cell Lines: HeLa, SH-SY5Y, MDA-MB-231, or other appropriate cell lines.[1][12][13]

-

Cell Culture Medium: As recommended for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Reagents for Western Blotting: Lysis buffer (e.g., RIPA), protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), primary antibodies (anti-p-Cofilin (Ser3), anti-total Cofilin, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, and ECL substrate.

-

Reagents for Immunofluorescence: Coverslips, paraformaldehyde (PFA), Triton X-100, bovine serum albumin (BSA), fluorescently-conjugated Phalloidin (B8060827) (e.g., Phalloidin-iFluor 488), and DAPI.

-

Reagents for Functional Assays: 96-well plates, MTT reagent, Transwell inserts, Matrigel, etc.

Protocol 1: Analysis of Cofilin Phosphorylation by Western Blot

This protocol measures the direct downstream effect of LIMK inhibition by quantifying the levels of phosphorylated cofilin.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere and grow for 24 hours.

-

Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours prior to treatment.

-

Inhibitor Treatment: Dilute the this compound stock solution in cell culture medium to final concentrations. A typical dose-response range is 10 nM to 1 µM. Include a DMSO-only vehicle control.

-

Incubation: Treat cells for a specified duration. A time course of 1, 4, and 24 hours can be effective to determine optimal treatment time.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-Cofilin and anti-total Cofilin) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band intensities using software like ImageJ. Normalize p-Cofilin levels to total Cofilin to account for any changes in total protein expression.

Protocol 2: Visualization of F-Actin Cytoskeleton by Immunofluorescence

This protocol allows for the qualitative assessment of changes in actin filament structures following LIMK inhibition.

-

Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate. Allow cells to adhere and grow for 24 hours.

-

Inhibitor Treatment: Treat cells with this compound (e.g., 100 nM) and a DMSO vehicle control for 4-24 hours.

-

Fixation and Permeabilization:

-

Wash cells gently with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a fluorescently-conjugated phalloidin solution (to stain F-actin) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

-

Mounting and Imaging:

-

Wash the coverslips twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Look for changes in stress fibers and overall F-actin organization.

-

Protocol 3: Cell Migration Wound Healing ("Scratch") Assay

This assay assesses the impact of this compound on directional cell migration, a process highly dependent on actin dynamics.[13]

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to 95-100% confluency.

-

Creating the Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" through the center of the cell monolayer.

-

Washing and Treatment:

-

Gently wash the cells with PBS to remove detached cells and debris.

-

Add fresh medium containing this compound at the desired concentration (e.g., 100 nM) or a DMSO vehicle control.

-

-

Imaging:

-

Immediately acquire images of the wound at designated points (mark the plate for consistency). This is the 0-hour time point.

-

Place the plate back in the incubator.

-

Acquire images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).

-

-

Analysis: Measure the width of the wound at each time point for all conditions. Calculate the percentage of wound closure relative to the 0-hour time point. Compare the migration rate between this compound-treated and control cells.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No change in p-Cofilin levels | - Inhibitor concentration is too low.- Incubation time is too short.- Inactive inhibitor stock.- Low basal LIMK activity in the chosen cell line. | - Perform a dose-response experiment (10 nM - 5 µM).- Perform a time-course experiment (1h - 24h).- Prepare a fresh stock solution of this compound.- Use a cell line with known high LIMK activity or stimulate the pathway (e.g., with growth factors). |

| High Cell Toxicity | - Inhibitor concentration is too high.- Prolonged incubation time.- Off-target effects.- High DMSO concentration. | - Lower the concentration of this compound.- Reduce the incubation time.- Perform a cell viability assay (e.g., MTT) to determine the IC50 for toxicity.- Ensure the final DMSO concentration is below 0.1%. |

| Inconsistent Western Blot Results | - Inefficient lysis or protein degradation.- Issues with antibody quality.- Uneven protein loading. | - Always use fresh lysis buffer with protease and phosphatase inhibitors on ice.- Validate primary antibodies and use them at the recommended dilution.- Perform a protein quantification assay (BCA) and load equal amounts of protein. Normalize to a loading control. |

| Poor Immunofluorescence Staining | - Suboptimal fixation or permeabilization.- Phalloidin solution is not fresh or has been exposed to light. | - Optimize fixation time and PFA concentration.- Titrate the concentration of Triton X-100.- Use freshly prepared staining solutions and protect from light during incubation. |

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lim kinase - Wikipedia [en.wikipedia.org]

- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reactome | Phosphorylation of LIMK-1 by PAK [reactome.org]

- 10. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. LIM kinases are required for invasive path generation by tumor and tumor-associated stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing LIMK-IN-1 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

LIM domain kinases (LIMKs) are serine/threonine and tyrosine kinases that are central regulators of actin cytoskeleton dynamics.[1][2] The family consists of two highly homologous isoforms, LIMK1 and LIMK2, which play crucial roles in various cellular processes including cell motility, migration, proliferation, and cell cycle progression.[1][3][4] LIMKs are downstream effectors of Rho family GTPase signaling pathways.[3][5][6] Their primary known substrates are the ADF/cofilin family of proteins, which are potent actin-depolymerizing factors.[3][7] Upon activation, LIMKs phosphorylate cofilin at a conserved serine-3 residue, which inactivates its actin-severing activity.[1][3] This leads to the stabilization and accumulation of filamentous actin (F-actin), thereby promoting changes in cell shape and motility.[3][7]

Dysregulation of LIMK activity is implicated in numerous pathologies, including cancer metastasis and neurological disorders, making LIMKs attractive therapeutic targets.[3][7] LIMK-IN-1 is a potent, ATP-competitive, small-molecule inhibitor of both LIMK1 and LIMK2.[8] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe the function of LIM kinases and assess the inhibitor's effects on downstream signaling and cellular phenotypes.

LIMK Signaling Pathway

The canonical LIMK signaling pathway integrates signals from various upstream stimuli to regulate the actin cytoskeleton. Rho family small GTPases, such as Rho, Rac, and Cdc42, are key activators.[3][5] Activated Rac/Cdc42 binds to and activates p21-activated kinases (PAKs), which in turn phosphorylate and activate LIMK1.[3][9] Concurrently, RhoA activates Rho-associated coiled-coil containing protein kinases (ROCKs), which phosphorylate and activate LIMK2.[3][5] Activated LIMK1 and LIMK2 then phosphorylate cofilin, leading to its inactivation and the subsequent stabilization of F-actin.[3][7]

Caption: The LIMK signaling pathway, illustrating upstream activation and downstream effects on cofilin and actin.

Quantitative Data for LIMK Inhibitors

The following table summarizes the in vitro potencies of this compound and other commonly used LIMK inhibitors. This data is essential for selecting appropriate inhibitor concentrations for cell-based experiments.

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes | Reference |

| This compound | 0.5 | 0.9 | Potent dual inhibitor. | [8] |

| BMS-3 | 5 | 6 | Potent dual inhibitor. | [10] |

| BMS-5 (LIMKi 3) | 7 | 8 | Potent dual inhibitor. | [10][11] |

| TH-257 | 84 | 39 | Potent and selective allosteric inhibitor. | [8] |

| T56-LIMKi | - | 35,200 (cell growth IC50) | Selective for LIMK2. | [8][11] |

| CRT0105950 | 0.3 | 1 | Potent dual inhibitor. | [8] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a cell-based assay using this compound.